molecular formula C37H50NOPS B6290182 [S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-31-4

[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290182
CAS RN: 2565792-31-4
M. Wt: 587.8 g/mol
InChI Key: ZSXXREFJLLZXGO-UMHYOFIISA-N
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Description

[S®]-N-[®-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand . It’s used for enantioselective synthesis with high yield and high enantioselective results . The compound has a molecular weight of 601.9 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • Stereochemical Synthesis : This compound is used in stereoselective synthesis, particularly in the creation of novel PPAR α/γ dual agonists. Its use as a chiral auxiliary is crucial in the synthesis of complex molecules (Qian et al., 2015).

  • Synthesis of Diverse Derivatives : It enables the synthesis of a range of structurally diverse derivatives, such as diaminooxetane derivatives. These derivatives are emerging as significant building blocks in drug discovery (Ugale & Gholap, 2017).

  • Synthesis of Chiral Amines : The compound is used in the synthesis of chiral amines, particularly for the asymmetric synthesis of pharmaceutical compounds like calcimimetics (Fernández, Valdivia, & Khiar, 2008).

  • In Biochemistry Research : It finds application in biochemistry, especially in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems (Zmijewski et al., 2006).

  • As Organometallic Compounds in Solvents : This chemical is used in the addition of polarized organometallic compounds to chiral N-tert-butanesulfinyl imines in eutectic mixtures, aiding in the synthesis of enantioenriched amines (Cicco et al., 2020).

Other Applications

  • In Central Nervous System Research : It has been used in studies investigating the anticonvulsant effects of isomeric nonimidazole histamine H3 receptor antagonists, providing insights into the development of new antiepileptic drugs (Sadek et al., 2016).

  • Investigations in Stereochemistry and Crystallography : Research into the crystal structure and stereochemistry of related compounds helps in understanding the molecular arrangement and potential applications in various fields, including drug development (Shang et al., 2011).

  • In Pharmaceutical Chemistry : The compound is instrumental in the synthesis of novel pharmaceutical derivatives with potential antioxidant, analgesic, anti-inflammatory, and COX-2 inhibition activities (Bhat et al., 2020).

Mechanism of Action

The mechanism of action for this compound isn’t specified in the search results. In general, chiral phosphine ligands are used to induce chirality in molecules during asymmetric synthesis .

properties

IUPAC Name

(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXXREFJLLZXGO-UMHYOFIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

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